molecular formula C₂₉H₃₃NO₆ B1141812 N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide CAS No. 55287-49-5

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide

Cat. No. B1141812
CAS RN: 55287-49-5
M. Wt: 491.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the use of precursors such as N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which can undergo reactions with different reagents to form various derivatives through pseudo three-component reactions, cyclization, and interaction with aromatic aldehydes (Arafat et al., 2022). This methodological approach could potentially be adapted for the synthesis of N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide, highlighting the importance of selecting appropriate reagents and conditions for successful compound synthesis.

Molecular Structure Analysis

Understanding the molecular structure of complex compounds like N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide involves detailed spectroscopic and crystallographic analyses. Studies on similar compounds have utilized techniques such as X-ray diffraction and NMR spectroscopy to elucidate their molecular structures, revealing key aspects like hydrogen bonding patterns and geometrical parameters that are crucial for understanding the compound's chemical behavior and reactivity (Lukose et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide, similar to other complex organic compounds, is influenced by its functional groups. Compounds with acetamide moieties, for example, may participate in nucleophilic substitution reactions or serve as ligands in coordination complexes, affecting their physical and chemical properties (Chkirate et al., 2019). Such insights are vital for predicting the compound's behavior in various chemical environments.

Physical Properties Analysis

The physical properties of complex organic compounds are closely related to their molecular structures. The analysis of related compounds has revealed factors such as crystal packing, hydrogen bonding interactions, and molecular geometry, which significantly influence their melting points, solubility, and crystallinity (Yoon et al., 1998). These properties are essential for determining the compound's applicability in various scientific and industrial processes.

Scientific Research Applications

Chromones and Derivatives as Radical Scavengers

Chromones and their derivatives, which share structural similarities with the compound due to their oxygen-containing heterocycles and potential for substitution, are known for their antioxidant properties. They act as radical scavengers, potentially delaying or inhibiting cell impairment that leads to diseases. The antioxidant activity is attributed to specific structural features such as the double bond, carbonyl group, and hydroxyl groups, which are crucial for their radical scavenging activity (Yadav et al., 2014).

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of carcinogens have been synthesized and evaluated for their potential carcinogenicity. These studies provide insights into the structural modification of aromatic compounds and their impact on biological activity. Such research demonstrates the importance of investigating the biological effects of novel compounds and their analogues, including N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide, in the context of drug safety and efficacy (Ashby et al., 1978).

Minor Groove Binders in DNA Interactions

Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, demonstrate the potential for compounds with specific structural motifs to interact with biological macromolecules. These interactions have implications for drug design, highlighting the importance of understanding the structural basis of compound activity. Such insights are relevant for exploring the interactions of N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide with biological targets (Issar & Kakkar, 2013).

Advanced Oxidation Processes in Environmental Chemistry

Research on the degradation pathways of pharmaceuticals like acetaminophen via advanced oxidation processes (AOPs) underscores the importance of understanding the chemical reactivity and environmental fate of synthetic compounds. This research is crucial for assessing the environmental impact of novel chemical entities, including potential degradation products of the compound (Qutob et al., 2022).

Hybrid Catalysts in Organic Synthesis

The use of hybrid catalysts in the synthesis of complex organic molecules, such as pyranopyrimidine scaffolds, highlights the role of catalysis in modern synthetic chemistry. This area of research is relevant for the synthesis and modification of complex molecules like N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide, particularly in the context of pharmaceutical and material science applications (Parmar et al., 2023).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-JPHCZMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide

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